molecular formula C21H26N2O3 B247766 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No. B247766
M. Wt: 354.4 g/mol
InChI Key: CLFHOKDFUDAFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone, also known as MBPE, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. MBPE belongs to the class of compounds called piperazine derivatives, which have been extensively studied for their therapeutic applications.

Mechanism of Action

The exact mechanism of action of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone is not fully understood. However, it has been proposed that 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone exerts its pharmacological effects by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to have affinity for certain receptors such as 5-HT1A and D2 receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has been shown to have a number of biochemical and physiological effects. It has been reported to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which are neurotransmitters that play a key role in mood regulation. 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons in the brain.

Advantages and Limitations for Lab Experiments

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have good solubility in water and organic solvents. However, there are also some limitations to the use of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone in lab experiments. For example, its mechanism of action is not fully understood, and its effects may vary depending on the dose and route of administration.

Future Directions

There are several future directions for research on 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone. One area of interest is the development of more potent and selective derivatives of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone that can be used as therapeutic agents. Another area of interest is the investigation of the long-term effects of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone on the brain and behavior. Additionally, more research is needed to fully understand the mechanism of action of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone and its potential as a treatment for various neurological disorders.

Synthesis Methods

The synthesis of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone involves the reaction of 1-(2-hydroxyethyl)-4-(2-methoxybenzyl)piperazine with 3-methylphenol in the presence of a base. The reaction yields 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone as a white solid, which can be purified by recrystallization. The purity of 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antipsychotic, anxiolytic, and antidepressant-like effects in animal models. 1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone has also been shown to have potential as a treatment for neuropathic pain and neurodegenerative disorders such as Alzheimer's disease.

properties

Product Name

1-[4-(2-Methoxybenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H26N2O3/c1-17-6-5-8-19(14-17)26-16-21(24)23-12-10-22(11-13-23)15-18-7-3-4-9-20(18)25-2/h3-9,14H,10-13,15-16H2,1-2H3

InChI Key

CLFHOKDFUDAFKF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)CC3=CC=CC=C3OC

Origin of Product

United States

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